4,4-Difluoroglutamic acid
CAS No.: 130835-20-0
Cat. No.: VC21248123
Molecular Formula: C5H7F2NO4
Molecular Weight: 183.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130835-20-0 |
|---|---|
| Molecular Formula | C5H7F2NO4 |
| Molecular Weight | 183.11 g/mol |
| IUPAC Name | (4S)-4-amino-2,2-difluoropentanedioic acid |
| Standard InChI | InChI=1S/C5H7F2NO4/c6-5(7,4(11)12)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)(H,11,12)/t2-/m0/s1 |
| Standard InChI Key | LLRDKDQMMRICLM-REOHCLBHSA-N |
| Isomeric SMILES | C([C@@H](C(=O)O)N)C(C(=O)O)(F)F |
| SMILES | C(C(C(=O)O)N)C(C(=O)O)(F)F |
| Canonical SMILES | C(C(C(=O)O)N)C(C(=O)O)(F)F |
Introduction
Synthesis Methods
Asymmetric Synthesis via Chiral Ni(II) Complexes
One of the most efficient methods for synthesizing enantiomerically pure 4,4-difluoroglutamic acid involves asymmetric Cu-promoted Michael addition reactions between chiral Schiff base Ni(II)-complexes and BrCF₂COOEt . This approach allows for high stereoselectivity and control of the absolute configuration.
| Ni(II) Complex Type | Modification | Diastereomeric Ratio (S)(2S)/(S)(2R) |
|---|---|---|
| Unsubstituted | No chlorination | 66/34 |
| Chlorinated (optimized) | Strategic Cl substitution | ~98.5/1.5 |
The diastereomerically pure major product was subsequently disassembled to prepare the 9-fluorenylmethyloxycarbonyl (Fmoc) derivative of (S)-4,4-difluoroglutamic acid, facilitating its application in peptide synthesis and other biological studies .
Nitroaldol Reaction Approach
Another significant synthetic route to 4,4-difluoroglutamic acid involves the nitroaldol reaction of ethyl nitroacetate with a difluorinated aldehyde ethyl hemiacetal as a key step . This methodology was employed to synthesize DL-4,4-difluoroglutamic acid (DL-4,4-F₂Glu) for biological evaluations, particularly as a potential substrate or inhibitor of folate-dependent enzymes .
Biological Activity and Applications
Interactions with Folate Metabolism
Studies evaluating DL-4,4-difluoroglutamic acid have revealed interesting biological properties, particularly in relation to folate metabolism. When tested for ligation to methotrexate (MTX) catalyzed by human folylpoly-gamma-glutamate synthetase (FPGS), DL-4,4-F₂Glu was found to function as a poor alternate substrate . This finding has implications for understanding substrate specificity of FPGS and potential development of enzyme inhibitors.
Methotrexate Analogues
The development of DL-gamma,gamma-difluoromethotrexate (DL-gamma,gamma-F₂MTX), a methotrexate analogue incorporating 4,4-difluoroglutamic acid, represents a significant application of this fluorinated amino acid . This compound was synthesized through N-[4-(methylamino)benzoyl]-4,4-difluoroglutamic acid di-tert-butyl ester followed by alkylation with 6-(bromomethyl)-2,4-pteridinediamine hydrobromide .
| Product Name | CAS Number | Purity | Quantity | Price Range (€) | Estimated Delivery |
|---|---|---|---|---|---|
| 4-Amino-2,2-difluoropentanedioic acid | 173282-21-8 | 95% | 100mg | 528.00 | Variable |
| 4-Amino-2,2-difluoropentanedioic acid | 173282-21-8 | 95% | 1g | 5,236.00 | Variable |
| 4-Amino-2,2-difluoropentanedioic acid | 173282-21-8 | 95% | 5g | 10,706.00 | Variable |
| 4,4-Difluoro-DL-glutamic acid | 173282-21-8 | Min. 95% | Variable | Variable | Discontinued |
The relatively high cost of this compound reflects the complexity of its synthesis and purification, as well as its specialized applications in research .
Comparison with Related Compounds
Understanding 4,4-difluoroglutamic acid in context requires comparison with structurally related compounds.
Table 3: Comparison of 4,4-Difluoroglutamic Acid with Related Compounds
| Compound | Formula | Molecular Weight | Key Characteristics | Applications |
|---|---|---|---|---|
| 4,4-Difluoroglutamic acid | C₅H₇F₂NO₄ | Variable | Two F atoms at 4-position | Enzyme inhibition studies, peptide synthesis |
| 4-Fluoro-DL-glutamic acid | C₅H₈FNO₄ | 165.12 g/mol | Single F atom at 4-position | Biochemical research, enzyme studies |
| L-Glutamic acid | C₅H₉NO₄ | 147.13 g/mol | Natural amino acid | Neurotransmission, protein building, metabolism |
Research Significance
The development of stereoselective synthetic routes to 4,4-difluoroglutamic acid represents an important advancement in fluorine chemistry . The ability to prepare enantiomerically pure forms of this compound enables more precise studies of structure-activity relationships in biological systems.
Structure-Activity Relationships
The incorporation of fluorine atoms at the 4-position of glutamic acid creates unique electronic and steric effects that influence how the molecule interacts with biological targets. These modifications can be leveraged to develop compounds with improved selectivity, potency, or metabolic stability compared to the parent compound.
Applications in Drug Design
The methodologies developed for synthesizing 4,4-difluoroglutamic acid provide valuable approaches for incorporating fluorine atoms into other biologically relevant molecules . This has broad implications for medicinal chemistry, as fluorination is a common strategy for optimizing drug candidates.
Future Research Directions
Several promising research avenues warrant further investigation:
-
Development of more efficient synthetic routes with higher yields and stereoselectivity
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Exploration of 4,4-difluoroglutamic acid derivatives with enhanced biological activities
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Investigation of potential applications in treatment of neurodegenerative disorders
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Study of metabolic pathways and pharmacokinetics of compounds containing this modified amino acid
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Incorporation into peptides and proteins to modulate structure and function
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